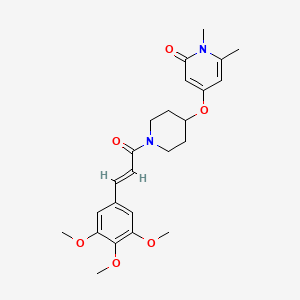![molecular formula C17H16ClN5O2 B2835163 8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 869344-90-1](/img/structure/B2835163.png)
8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a purine structure, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, imidazole and purine derivatives have been synthesized through various methods. For instance, 7-alkyl-7H-tetrazolo[1,5-g]purine derivatives were synthesized and evaluated for their anticonvulsant and antidepressant activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including compounds with 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl modifications, were synthesized to evaluate their potential as antidepressant agents. These compounds were assessed for their affinity towards serotonin receptors (5-HT1A/5-HT7) and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Preliminary pharmacological studies in vivo, notably on compound 9 which is closely related to the queried compound, demonstrated potential antidepressant and anxiolytic effects, exceeding the efficacy of reference drugs like diazepam in certain tests. The study highlights the significance of fluorinated arylpiperazinylalkyl derivatives in developing lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Structure-Activity Relationships and Molecular Studies
Further research into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed their affinity for serotoninergic and dopaminergic receptors, highlighting the potential of certain derivatives as antidepressants and anxiolytics. This study underscores the importance of the substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. It also emphasizes the potential therapeutic applications of these compounds in treating depression and anxiety (Zagórska et al., 2015).
Antagonistic Activity on A3 Adenosine Receptors
Another dimension of research on similar compounds focused on their role as A3 adenosine receptor antagonists. These studies, which extended previous structure-activity relationship (SAR) investigations, evaluated the effect of substitutions at various positions to enhance potency and hydrophilicity. The binding disposition of these compounds was explored through docking and 3D-QSAR studies, aiming to develop molecules with improved characteristics as A3 adenosine receptor antagonists (Baraldi et al., 2008).
Eigenschaften
IUPAC Name |
6-[(2-chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-10-8-23-13-14(20(2)17(25)21(3)15(13)24)19-16(23)22(10)9-11-6-4-5-7-12(11)18/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBIOVXRBOLYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4Cl)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2835082.png)
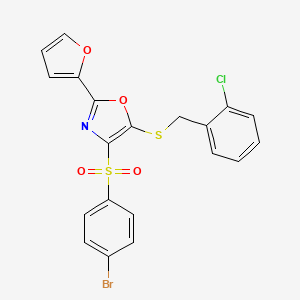
![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2835086.png)
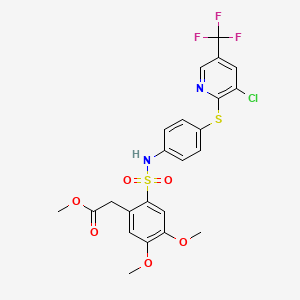

![4-{[(3Z)-5-(4-ethylphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B2835090.png)
![2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B2835092.png)
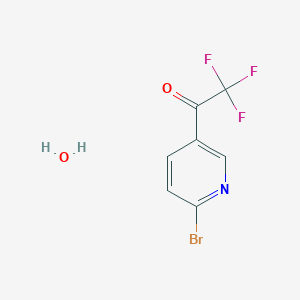


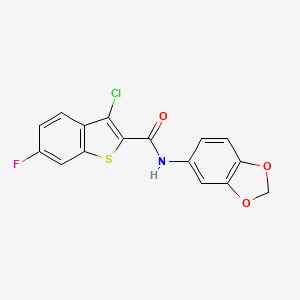
![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2835098.png)
![N-(4-ethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2835101.png)
